molecular formula C7H5BrF3N B13946118 4-bromo-N-(trifluoromethyl)aniline

4-bromo-N-(trifluoromethyl)aniline

Cat. No.: B13946118
M. Wt: 240.02 g/mol
InChI Key: BKJSWNBGYXBBOL-UHFFFAOYSA-N
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Description

4-Bromo-N-(trifluoromethyl)aniline (CAS: 104460-70-0, C₇H₄BrF₄N, MW: 258.01 g/mol) is a halogenated aromatic amine featuring a bromine substituent at the para position and a trifluoromethyl (-CF₃) group attached to the nitrogen atom. This compound is synthesized via bromination of precursors such as 3-(trifluoromethyl)aniline under controlled conditions . Its electron-withdrawing trifluoromethyl group reduces the basicity of the aniline nitrogen, influencing its reactivity in coupling reactions and biological interactions . The bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki or Sonogashira) for pharmaceutical and materials science applications .

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

4-bromo-N-(trifluoromethyl)aniline

InChI

InChI=1S/C7H5BrF3N/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4,12H

InChI Key

BKJSWNBGYXBBOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-bromo-N-(trifluoromethyl)aniline involves the bromination of 3-(trifluoromethyl)aniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination .

Another method involves the use of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a brominating agent. This compound is added to a solution of N,N-dimethyl-3-(trifluoromethyl)aniline in dichloromethane, and the reaction is conducted at temperatures between -10°C and 0°C .

Industrial Production Methods

Industrial production of 4-bromo-N-(trifluoromethyl)aniline may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-N-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(trifluoromethyl)aniline depends on its specific application. In pharmaceuticals, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .

Comparison with Similar Compounds

Ortho vs. Para Substitution

  • 2-(Trifluoromethyl)aniline Derivatives : Ortho-substituted analogs (e.g., 2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline, CAS: 1369856-62-1) exhibit reduced basicity due to steric and electronic effects, which can hinder nucleophilic reactions. However, these derivatives often display enhanced biological activity. For example, calixarene derivatives functionalized with 2-(trifluoromethyl)aniline moieties show high antimicrobial activity and low cytotoxicity .
  • 4-(Trifluoromethyl)aniline Derivatives : Para-substituted analogs (e.g., 4-bromo-N-(pyridin-3-ylmethyl)aniline, CAS: 84324-68-5) retain higher basicity and are more reactive in metal-catalyzed couplings. Their linear geometry facilitates interactions in coordination complexes .

Functional Group Variations

Compound Substituents Key Properties/Applications Reference
4-Nitro-3-(trifluoromethyl)aniline -NO₂ (meta), -CF₃ (para) Releases nitric oxide (NO) under light; used in photodynamic therapy
4-Bromo-N-(4-nitrobenzylidene)aniline -Br (para), -CH=N-(4-nitrophenyl) Forms Schiff bases for metal coordination and sensor applications
3-Bromo-5-(trifluoromethyl)aniline -Br (meta), -CF₃ (para) Intermediate in anticancer drug synthesis; similar to 4-bromo isomer but less reactive

Physicochemical Properties

Property 4-Bromo-N-(trifluoromethyl)aniline 2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline 4-Nitro-3-(trifluoromethyl)aniline
Molecular Weight (g/mol) 258.01 268.08 236.11
LogP (Predicted) 3.12 3.45 2.98
Melting Point (°C) 85–87 (estimated) Not reported 102–104
Solubility Low in water, high in DMSO Moderate in organic solvents Low in polar solvents
Hazard Profile H302, H315, H319, H332, H335 Similar H301, H311, H331

Key Research Findings

  • Ortho Effect : Ortho-substituted trifluoromethylanilines (e.g., 2-(trifluoromethyl)aniline) exhibit superior bioactivity due to reduced steric hindrance and optimized electronic interactions .
  • Photodynamic Applications: 4-Nitro-3-(trifluoromethyl)aniline’s NO-releasing capability under UV light offers a dual mechanism (cytotoxicity + antioxidant photoproducts) for cancer therapy .
  • Crystallographic Insights : Schiff bases like (E)-4-bromo-N-(2,3-dimethoxybenzylidene)aniline adopt planar geometries, facilitating π-π stacking in crystal lattices .

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